

The chemical structure and properties of GW 590735

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Compound of Interest

Compound Name: GW 590735

Cat. No.: B1336410

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GW 590735: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Potent PPAR α Agonist **GW 590735**.

This technical guide provides a comprehensive overview of **GW 590735**, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Chemical Structure and Physicochemical Properties

GW 590735 is a synthetic, small-molecule compound. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **GW 590735**

Property	Value
IUPAC Name	2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid
Molecular Formula	C ₂₃ H ₂₁ F ₃ N ₂ O ₄ S
Molecular Weight	478.48 g/mol
CAS Number	343321-96-0
SMILES	<chem>CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCCC3=CC=C(C=C3)OC(C)(C)C(=O)O</chem>
Solubility	Soluble in DMSO (up to 250 mg/mL) and Ethanol.
Purity	Typically >98% (as determined by HPLC)

Biological Activity and Mechanism of Action

GW 590735 is a potent and selective agonist of PPAR α .^[1] PPAR α is a ligand-activated transcription factor and a key regulator of lipid metabolism.

Potency and Selectivity

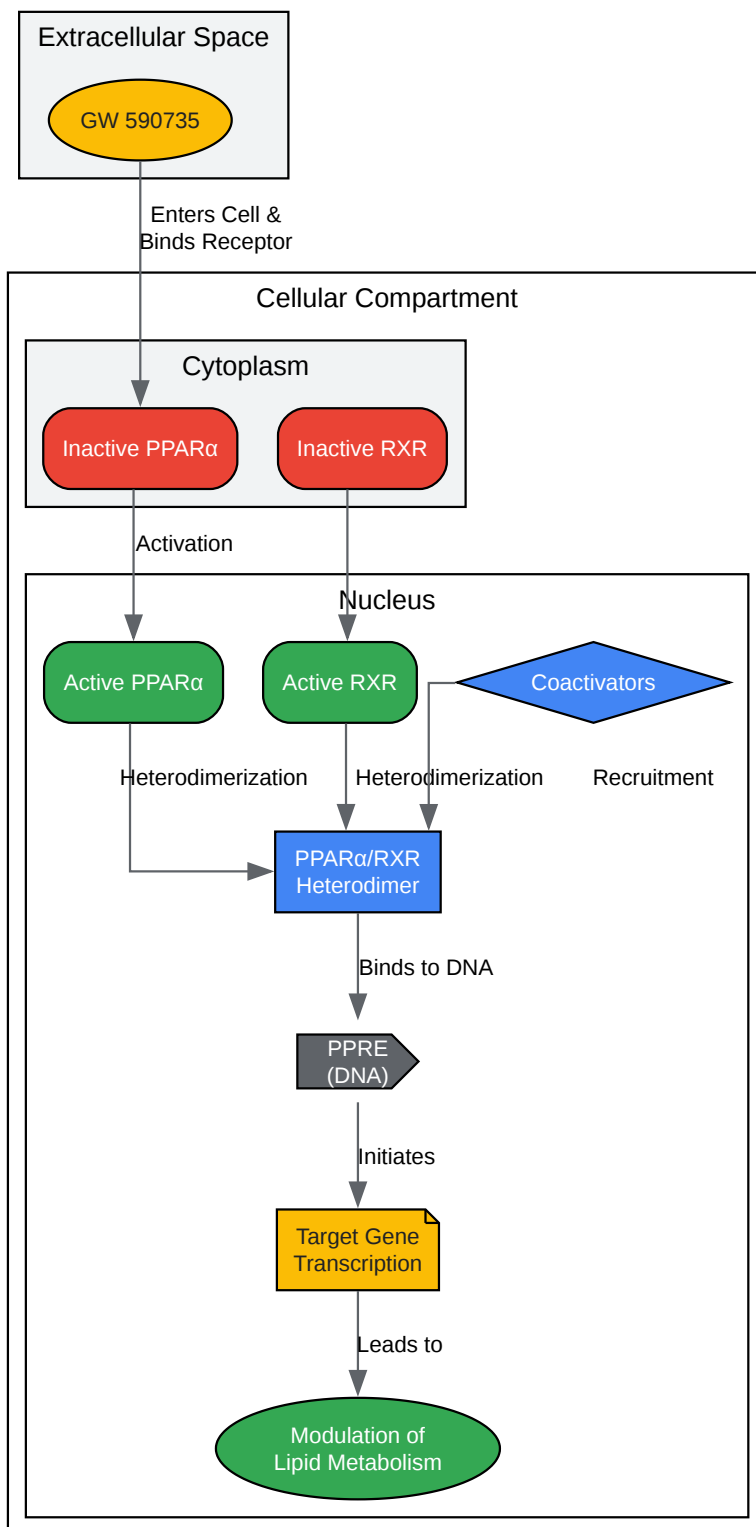
GW 590735 exhibits high potency for human PPAR α with a reported EC₅₀ value of 4 nM.^[1] It demonstrates significant selectivity for PPAR α over other PPAR isoforms, with at least 500-fold greater activity compared to PPAR δ and PPAR γ .^[1]

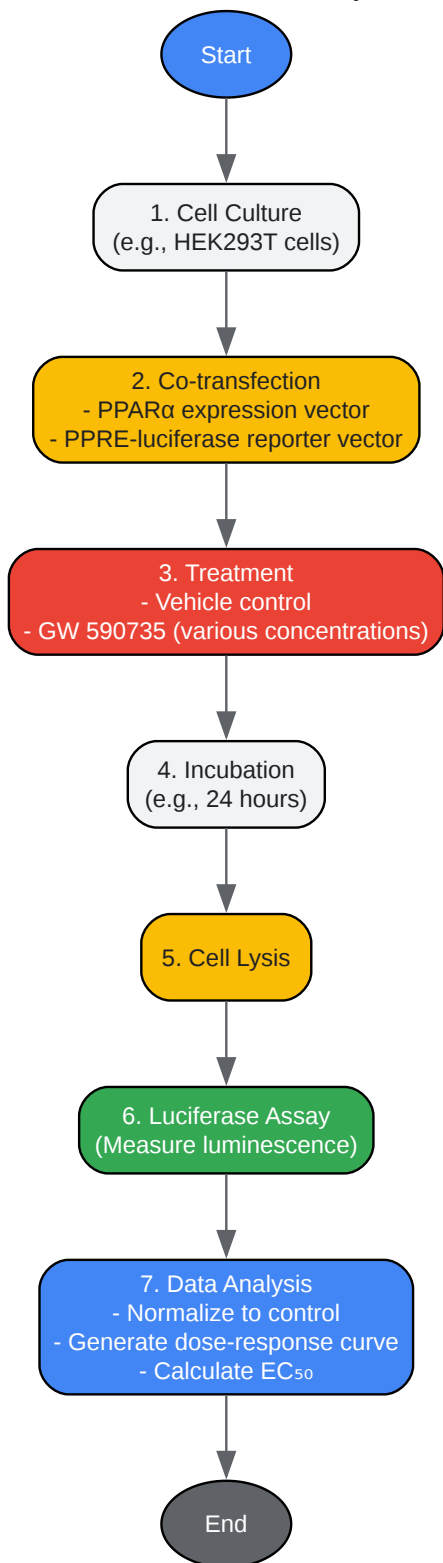
Table 2: In Vitro Activity of **GW 590735**

Assay Type	Target	Cell Line	EC ₅₀	Selectivity
Luciferase Reporter Gene Assay	Human PPAR α	-	4 nM	>500-fold vs PPAR δ and PPAR γ

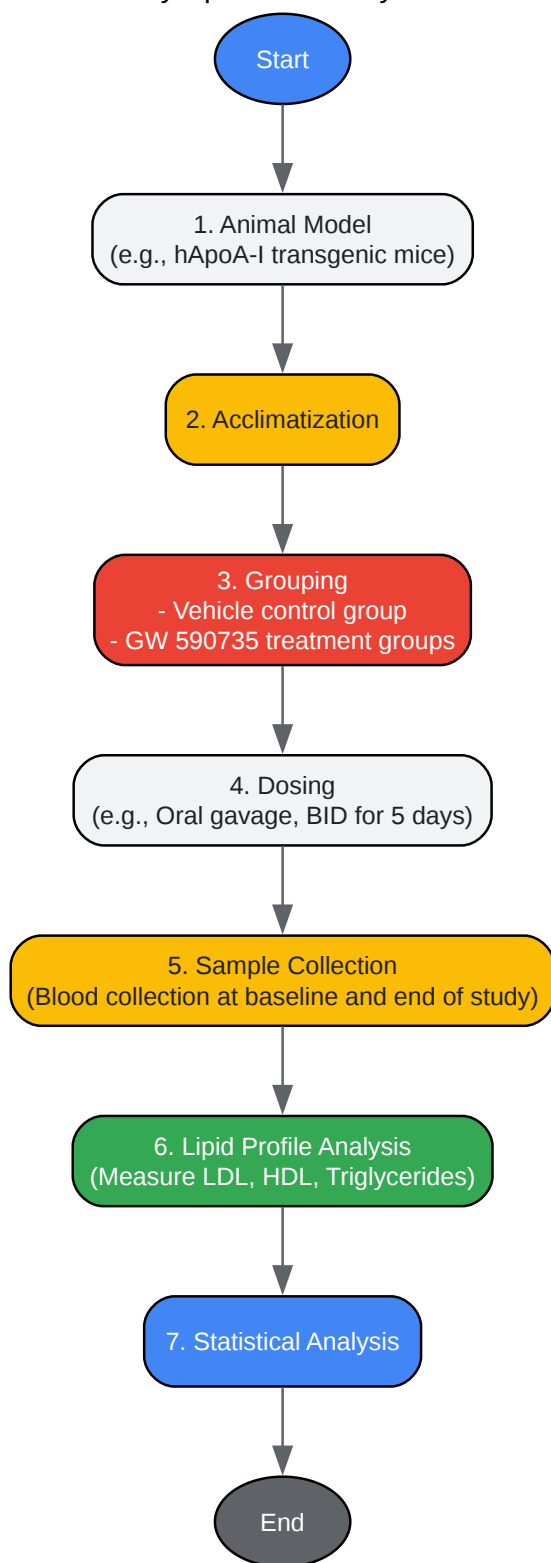
Signaling Pathway

The mechanism of action of **GW 590735** involves the activation of the PPAR α signaling pathway. Upon binding to PPAR α , **GW 590735** induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR α /RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β -oxidation, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

PPAR α Signaling Pathway

In Vitro PPAR α Activation Assay Workflow

In Vivo Dyslipidemia Study Workflow

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References

- 1. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com